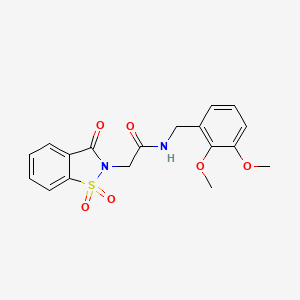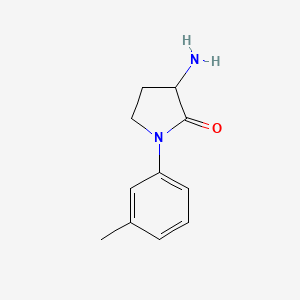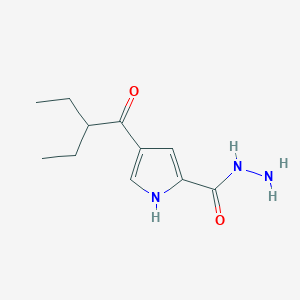
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide” can be inferred from its name. It likely contains a pyrrole ring (a five-membered ring with one nitrogen atom), substituted at the 4-position with a 2-ethylbutanoyl group. The 2-carbohydrazide group suggests the presence of a carbonyl (C=O) group linked to a hydrazide (NH-NH2) group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide belongs to a class of compounds involving pyrrole derivatives that have been extensively studied for their synthetic and application potentials. While the direct studies on this specific compound are scarce, research on similar pyrrole derivatives provides insight into potential applications and methodologies. For instance, the synthesis and characterization of various pyrrole derivatives have been documented, demonstrating their utility in generating a wide array of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through reactions prone to nucleophilic attacks (Singh et al., 2014). These derivatives are characterized by their spectroscopic features and molecular interactions, suggesting a broad scope for chemical manipulations and applications in materials science and medicinal chemistry.
Computational Studies and Molecular Interactions
The computational analysis of pyrrole derivatives reveals detailed insights into their electronic structure, molecular interactions, and potential reactivity. For example, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showcased the importance of vibrational analysis, molecular electrostatic potential surfaces, and dimer formation through hydrogen bonding, providing a foundation for understanding the structural and electronic prerequisites for chemical reactivity and compound stability (Singh et al., 2013). These computational insights are crucial for designing molecules with desired properties, including catalytic activity, pharmaceutical relevance, or material applications.
Ligand Applications in Catalysis
Pyrrole-2-carbohydrazides have been found to serve as novel and efficient ligands in the Cu-catalyzed amination of aryl halides with amines in pure water, showcasing high yields and broad applicability (Xie et al., 2010). This application underscores the potential of pyrrole derivatives in facilitating environmentally friendly catalytic processes, highlighting their importance in green chemistry and sustainable industrial practices.
Non-linear Optical Materials
Research into the electronic and optical properties of pyrrole derivatives has indicated their potential use as non-linear optical (NLO) materials. The study of ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, provides evidence of significant first hyperpolarizabilities, suggesting applications in optoelectronics and photonics (Rawat & Singh, 2014). The ability to tailor the electronic properties of these compounds through chemical modifications opens avenues for the development of new materials with customized optical responses.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-7(4-2)10(15)8-5-9(13-6-8)11(16)14-12/h5-7,13H,3-4,12H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYKHJPBOBCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


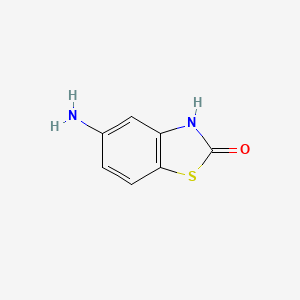
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)
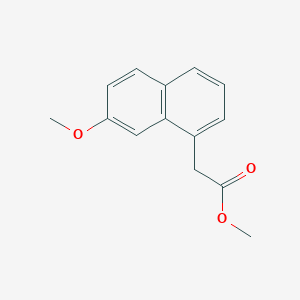
![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)
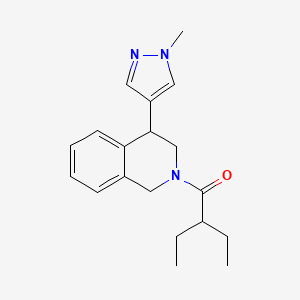
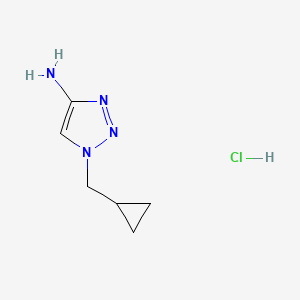
![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
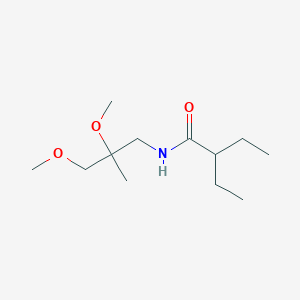
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)
